molecular formula C18H18N2O5S B4828174 6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4828174
M. Wt: 374.4 g/mol
InChI Key: RHNLMMNMLNXGEK-UHFFFAOYSA-N
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Description

6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a cyclohexene ring substituted with a carboxylic acid group and a thiophene ring The thiophene ring is further substituted with a furan-2-ylmethyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is:

    Formation of the Furan-2-ylmethyl Carbamoyl Group: This can be achieved by reacting furan-2-ylmethylamine with an appropriate isocyanate under mild conditions.

    Synthesis of the Thiophene Derivative: The thiophene ring can be synthesized via a Paal-Knorr synthesis, followed by functionalization to introduce the carbamoyl group.

    Cyclohexene Ring Formation: The cyclohexene ring can be formed through a Diels-Alder reaction, followed by functionalization to introduce the carboxylic acid group.

    Coupling Reactions: The final step involves coupling the thiophene derivative with the cyclohexene derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl groups, potentially converting them to amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amines derived from the reduction of carbamoyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and thiophene rings may play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexane-1-carboxylic acid: Similar structure but with a saturated cyclohexane ring.

    6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)benzene-1-carboxylic acid: Similar structure but with a benzene ring instead of cyclohexene.

Uniqueness

The presence of both furan and thiophene rings in 6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid provides unique electronic properties, making it distinct from other similar compounds

Properties

IUPAC Name

6-[[3-(furan-2-ylmethylcarbamoyl)thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c21-15(19-10-11-4-3-8-25-11)14-7-9-26-17(14)20-16(22)12-5-1-2-6-13(12)18(23)24/h1-4,7-9,12-13H,5-6,10H2,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNLMMNMLNXGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=C(C=CS2)C(=O)NCC3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

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